molecular formula C14H18N2O3 B2572481 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone CAS No. 923248-99-1

1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone

Cat. No.: B2572481
CAS No.: 923248-99-1
M. Wt: 262.309
InChI Key: BHOBIHHOXKMPIG-UHFFFAOYSA-N
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Description

1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone is a chemical compound with a complex structure that includes a piperidine ring, a nitro group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents.

Major Products

    Oxidation: The major product is the corresponding amine derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are substituted piperidine derivatives.

Scientific Research Applications

1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The ethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-propanone
  • 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-butanone
  • 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-pentanone

Uniqueness

1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[5-(3-methylpiperidin-1-yl)-2-nitrophenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-4-3-7-15(9-10)12-5-6-14(16(18)19)13(8-12)11(2)17/h5-6,8,10H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOBIHHOXKMPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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